molecular formula C19H14F3NO4 B2625129 Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate CAS No. 477500-60-0

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2625129
CAS No.: 477500-60-0
M. Wt: 377.319
InChI Key: JSMPKYFRKBAUBY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Microwave-assisted synthesis (MWI) is another technique that can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is unique due to its specific combination of the benzofuran ring and the trifluoromethylbenzamido group. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-8-3-4-9-14(13)27-16)23-17(24)11-6-5-7-12(10-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMPKYFRKBAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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